molecular formula C18H16ClNO4 B2443320 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate CAS No. 501104-68-3

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate

Cat. No.: B2443320
CAS No.: 501104-68-3
M. Wt: 345.78
InChI Key: LKIQOROENKWHKY-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C18H16ClNO4 and a molecular weight of 345.77 g/mol . The compound consists of a chlorobenzoyl group attached to a phenyl ring, which is further connected to a morpholine ring via a carboxylate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with phenyl morpholine-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxamide
  • 4-(4-Chlorobenzoyl)phenyl morpholine-4-sulfonate
  • 4-(4-Chlorobenzoyl)phenyl morpholine-4-phosphate

Uniqueness

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-15-5-1-13(2-6-15)17(21)14-3-7-16(8-4-14)24-18(22)20-9-11-23-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIQOROENKWHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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